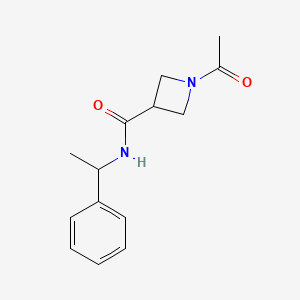

1-acetyl-N-(1-phenylethyl)azetidine-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

1-acetyl-N-(1-phenylethyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-10(12-6-4-3-5-7-12)15-14(18)13-8-16(9-13)11(2)17/h3-7,10,13H,8-9H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDJOSXPVJURKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2CN(C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-(1-phenylethyl)azetidine-3-carboxamide typically involves the following steps:

Formation of the Azetidine Ring: . This reaction is efficient for producing functionalized azetidines.

Acetylation: The azetidine ring is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetyl group at the nitrogen atom.

Carboxamide Formation: The final step involves the introduction of the carboxamide group at the 3-position of the azetidine ring. This can be achieved through a reaction with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of 1-acetyl-N-(1-phenylethyl)azetidine-3-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-acetyl-N-(1-phenylethyl)azetidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carboxamide group to an amine using reducing agents like lithium aluminum hydride.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace the acetyl or carboxamide groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products

Oxidation: N-oxides of the azetidine ring.

Reduction: Amines derived from the reduction of the carboxamide group.

Substitution: Substituted azetidines with various functional groups replacing the acetyl or carboxamide groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential

The compound is investigated for its potential as a pharmacophore in drug design. Its unique azetidine ring structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents. Research indicates that azetidinone derivatives exhibit significant antibacterial and anticancer activities, suggesting that similar compounds may also hold therapeutic promise .

Case Study: Anticancer Activity

A study on azetidinone derivatives demonstrated their ability to inhibit cell proliferation and induce apoptosis in human cancer cell lines, including breast and prostate cancers. Compounds derived from azetidines showed potent activity against MCF-7 and MDA-MB-231 breast carcinoma cells at nanomolar concentrations, highlighting the potential of azetidine derivatives in cancer treatment .

Polymer Science

Building Blocks for Synthesis

In polymer science, 1-acetyl-N-(1-phenylethyl)azetidine-3-carboxamide serves as a building block for synthesizing polyamines through ring-opening polymerization. This application is significant for developing new materials with tailored properties.

Organic Synthesis

Intermediate in Chemical Reactions

The compound acts as an intermediate in the synthesis of more complex molecules. Its reactivity and stability make it suitable for various chemical transformations, including:

- Oxidation: The compound can be oxidized to form N-oxides using agents like hydrogen peroxide.

- Reduction: The carboxamide group can be reduced to an amine using lithium aluminum hydride.

- Substitution Reactions: Nucleophilic substitution reactions can occur at the azetidine ring, allowing for the introduction of various functional groups.

Wirkmechanismus

The mechanism of action of 1-acetyl-N-(1-phenylethyl)azetidine-3-carboxamide involves its interaction with molecular targets through its azetidine ring. The ring strain and unique electronic properties of the azetidine ring allow it to participate in various chemical reactions, facilitating its binding to biological targets. The acetyl and carboxamide groups further modulate its reactivity and interaction with enzymes and receptors, making it a versatile compound in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Observations

- Stereochemical Impact : The 1-phenylethyl group introduces chirality, as seen in pyridine-sulfonamide derivatives (e.g., 10a vs. 10b ), where R-isomers exhibit stronger PI3Kα inhibition than S-isomers . This suggests that the stereochemistry of 1-acetyl-N-(1-phenylethyl)azetidine-3-carboxamide could critically influence its biological activity.

- Azetidine vs. Heterocyclic Cores : Compared to pyridine or THTT cores, the azetidine ring’s smaller size and higher ring strain may enhance binding affinity to compact enzymatic pockets but reduce metabolic stability .

- Antimicrobial Activity : While THTT derivatives (e.g., 42 ) show potent antifungal activity, azetidine-carboxamide derivatives might require additional functional groups (e.g., halogens or sulfur atoms) to achieve comparable efficacy .

Physicochemical Properties

- Solubility : The acetyl and carboxamide groups in 1-acetyl-N-(1-phenylethyl)azetidine-3-carboxamide likely improve aqueous solubility compared to purely hydrophobic analogues like 42 .

Biologische Aktivität

1-Acetyl-N-(1-phenylethyl)azetidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

This indicates a molecular weight of approximately 205.25 g/mol. The presence of an acetyl group and a carboxamide moiety suggests potential interactions with various biological targets.

The biological activity of 1-acetyl-N-(1-phenylethyl)azetidine-3-carboxamide is hypothesized to involve interaction with specific enzymes and receptors. The azetidine ring may facilitate binding to active sites, influencing metabolic pathways related to:

- Enzyme Inhibition : The compound may inhibit enzymes involved in lipid metabolism, similar to other azetidine derivatives.

- Receptor Modulation : Potential modulation of receptors linked to inflammatory responses or cancer pathways.

Anticancer Properties

Recent studies have indicated that compounds similar to 1-acetyl-N-(1-phenylethyl)azetidine-3-carboxamide exhibit anticancer activity. For instance, azetidine derivatives have shown effectiveness against various cancer cell lines, including breast and leukemia cells.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1-Acetyl-N-(1-phenylethyl)azetidine-3-carboxamide | MCF-7 (breast cancer) | 15.4 | |

| Similar Azetidine Derivative | L1210 (leukemia) | 10.0 |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies on related azetidines have demonstrated activity against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| 1-Acetyl-N-(1-phenylethyl)azetidine-3-carboxamide | E. coli | 32 | |

| Similar Azetidine Derivative | S. aureus | 16 |

Case Studies

A notable case study involved the synthesis and evaluation of azetidine derivatives for their anticancer properties. Researchers synthesized a series of compounds based on the azetidine framework and evaluated their cytotoxicity against several cancer cell lines. The results indicated that modifications at the N-position significantly enhanced biological activity.

Study Overview

- Objective : To evaluate the anticancer activity of azetidine derivatives.

- Method : Synthesis followed by MTT assay for cytotoxicity.

- Findings : Compounds with bulky substituents at the N-position exhibited improved potency against cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.